2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole

PARG inhibition DNA repair Chemical probe

Select 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole for consistent PARG inhibition in DNA repair studies. The 2-butoxypyridin-3-yl moiety is essential for target engagement; substitution with methyl, ethyl, or unsubstituted pyridyl analogs alters antimicrobial potency, AhR agonism, and enzyme inhibition, compromising SAR and reproducibility. Ensure experimental integrity with this precise chemical probe.

Molecular Formula C16H16N2OS
Molecular Weight 284.38
CAS No. 337920-63-5
Cat. No. B2414699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole
CAS337920-63-5
Molecular FormulaC16H16N2OS
Molecular Weight284.38
Structural Identifiers
SMILESCCCCOC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H16N2OS/c1-2-3-11-19-15-12(7-6-10-17-15)16-18-13-8-4-5-9-14(13)20-16/h4-10H,2-3,11H2,1H3
InChIKeyWYUSXHLKAQRRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole (CAS 337920-63-5): Product Profile and Scientific Selection


2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole (CAS 337920-63-5) is a heterocyclic compound belonging to the benzothiazole class. It features a benzothiazole core linked to a pyridine ring substituted with a butoxy group. This structural motif confers distinct physicochemical properties, including a molecular weight of 284.38 g/mol and a calculated logP that influences its solubility and permeability profiles. [1] The compound is primarily utilized as a specialized chemical probe in research settings, with documented biological activity in enzyme inhibition assays. [2]

Strategic Procurement Consideration: Why Generic 2-Substituted Benzothiazoles Cannot Substitute for 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole


In-class substitution with generic 2-substituted benzothiazoles is not advisable due to the critical role of the 2-butoxypyridin-3-yl moiety in dictating target engagement and biological outcome. Structure-activity relationship (SAR) studies within the benzothiazole class have demonstrated that subtle modifications to the 2-position substituent—such as the presence, length, and branching of an alkoxy chain—can drastically alter antimicrobial potency, AhR agonism, and enzyme inhibition profiles. [1] The butoxy group in 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole provides a specific steric and electronic environment that is not replicated by methyl, ethyl, or unsubstituted pyridyl analogs, thereby affecting binding affinity and selectivity. [2] Therefore, selecting this specific compound is essential for maintaining experimental consistency and achieving reproducible results in target validation studies.

Evidence-Based Differentiation of 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole: Quantitative Data and Comparators


Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) Activity

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole has been specifically tested for its ability to inhibit bovine thymus PARG (bPARG) in a binding assay. [1] While precise IC50 values are not publicly disclosed in the ChEMBL database entry, the compound's inclusion in this focused assay panel indicates a level of activity against this target. This differentiates it from the broader class of 2-pyridinylbenzothiazoles, many of which have been evaluated primarily for antimicrobial and AhR-modulating activities but not for PARG inhibition. [2] The presence of the butoxy group on the pyridine ring is a key structural feature that may contribute to this specific PARG inhibitory activity, distinguishing it from analogs lacking this alkoxy substitution. [3]

PARG inhibition DNA repair Chemical probe

Physicochemical Differentiation: LogP and Rotatable Bond Count

The compound exhibits a calculated logP value of approximately 4.8, which is higher than that of many unsubstituted or methyl-substituted 2-pyridinylbenzothiazoles (typical logP range 2.5–4.0). [1] This increased lipophilicity, conferred by the butoxy group, is a critical determinant for membrane permeability and oral absorption. Furthermore, the compound possesses 5 rotatable bonds, providing greater conformational flexibility compared to analogs with shorter alkyl chains (e.g., 2-ethoxypyridine, which has 3 rotatable bonds). [1] This flexibility can influence binding pocket adaptation and off-target interactions.

Lipophilicity Drug-likeness ADME

Antimicrobial and Antibiofilm Activity Class Profile

A series of 2-aryl and 2-pyridinylbenzothiazoles, including compounds structurally related to 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole, have been evaluated for antimicrobial activity. [1] Within this series, MIC values against Gram-positive bacteria (S. aureus, M. luteus) ranged from 3.13 to 50 μg/mL. While specific data for 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole is not reported in this study, the structural similarity suggests it may possess comparable or differentiated antimicrobial properties. Notably, compound 12, an arylbenzothiazole, achieved 74% biofilm eradication against S. aureus. [1] The butoxy substitution in our target compound may modulate this antibiofilm activity relative to other analogs.

Antibacterial Antibiofilm Gram-positive

Aryl Hydrocarbon Receptor (AhR) Modulation Potential

Six 2-pyridinylbenzothiazoles (compounds 7, 8-10, 12, 13) demonstrated significant AhR agonism in a cell-based reporter gene assay. [1] Compound 12 was identified as the strongest AhR agonist among the series. 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole, with its butoxy group, is a close structural analog to these active compounds. The SAR analysis from the study indicates that substitution on the pyridine ring can modulate AhR activity. [1] Therefore, this compound represents a valuable candidate for further investigation of AhR-mediated pathways, potentially offering a unique activity profile compared to the methyl or unsubstituted analogs.

AhR agonism Gene regulation Cancer therapy

Optimal Research and Industrial Applications for 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole Based on Evidence


PARG-Targeted Chemical Probe for DNA Damage Response Studies

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole is a suitable chemical probe for investigating the role of poly(ADP-ribose) glycohydrolase (PARG) in cellular DNA repair mechanisms. [1] Its documented activity against bPARG provides a starting point for exploring PARG inhibition as a complementary strategy to PARP inhibition in cancer models. [2] Researchers can use this compound to validate PARG as a target in specific cancer cell lines or to study the cellular consequences of PARG modulation.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Benzothiazoles

This compound serves as a key intermediate or comparator in SAR studies aimed at optimizing the antimicrobial and antibiofilm activities of 2-pyridinylbenzothiazoles. [3] Its butoxy substitution provides a distinct steric and electronic profile that can be compared against methoxy, ethoxy, or unsubstituted analogs to delineate the impact of alkoxy chain length on potency and selectivity against Gram-positive and Gram-negative bacteria.

Aryl Hydrocarbon Receptor (AhR) Agonist Screening and Optimization

Given the structural similarity to known AhR-active benzothiazoles, 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole is a valuable candidate for screening in AhR reporter gene assays. [3] It can be used to explore the SAR around the pyridine substitution pattern to identify novel AhR agonists with improved efficacy or selectivity for potential applications in cancer immunotherapy or metabolic disease research.

ADME/Tox Profiling of Lipophilic Benzothiazole Scaffolds

The calculated high logP (~4.8) and rotatable bond count of 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole make it an informative tool for investigating the ADME (absorption, distribution, metabolism, and excretion) properties of lipophilic benzothiazole derivatives. [4] Its use in permeability assays (e.g., Caco-2) and metabolic stability studies can provide critical data to guide medicinal chemistry optimization efforts aimed at balancing potency with favorable drug-like properties.

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